molecular formula C2H3ClO2 B594973 Chloroacetic acid-d3 CAS No. 1796-85-6

Chloroacetic acid-d3

Cat. No.: B594973
CAS No.: 1796-85-6
M. Wt: 97.512
InChI Key: FOCAUTSVDIKZOP-RIAYTAFFSA-N
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Description

Chloroacetic acid-d3 is an acid analogue of acetic acid in which two of the three hydrogen atoms of the methyl group have been replaced by chlorine atoms . It is used in various fields including cancer research, neurology, and infectious disease research .


Synthesis Analysis

The synthesis of this compound is achieved through acid-catalyzed reaction processes with mineral acids, such as H2SO4, HCl, H3PO4 . The predominant method involves the chlorination of acetic acid, with acetic anhydride as a catalyst .


Molecular Structure Analysis

The molecular formula of this compound is ClCD2CO2D . It has a molecular weight of 97.52 g/mol . The InChI string is 1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD .


Physical and Chemical Properties Analysis

This compound is a colorless or light-brown crystalline solid . It has a boiling point of 189 °C and a melting point of 60-63 °C . It has a density of 1.630 g/mL . It is soluble in water .

Scientific Research Applications

Catalytic Hydrodechlorination for Water Purification Chloroacetic acids, including monochloroacetic, dichloroacetic, and trichloroacetic acids, are significant due to their strong carcinogenic, mutagenic, and hepatotoxic effects, especially as disinfection byproducts in drinking water. Research has explored the catalytic hydrodechlorination of these acids over supported palladium catalysts on various supports. This process allows for the complete conversion of chloroacetic acids to non-toxic acetic acid, demonstrating a promising method for purifying water contaminated with these harmful substances (Zhou et al., 2013).

Environmental Impact and Remediation Strategies Chloroacetic acid and its derivatives are widely used as industrial chemical intermediates in the production of various products, including herbicides, pharmaceuticals, and adhesives. Their environmental impact is of concern due to their corrosive nature and potential toxicity. Strategies for mitigating their environmental footprint include understanding their formation pathways, such as the natural formation of chloroacetates from soil and humic substances, and employing methods like adsorptive ozonation for their removal from drinking water, highlighting the importance of managing these compounds to minimize environmental and health risks (Fahimi et al., 2003).

Degradation of Herbicides The degradation of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), which pose risks to human health and contaminate water resources, has been studied using various catalytic and advanced oxidation processes. For instance, photocatalysis using nano-materials like Fe3O4@WO3/SBA-15 under UV irradiation has shown high efficiency in breaking down 2,4-D, demonstrating the potential of such technologies in treating water contaminated with hazardous herbicides (Lima et al., 2020).

Advanced Oxidation Processes for Contaminant Removal Advanced oxidation processes, such as the use of peroxymonosulfate activated by nano-Fe2O3, have been evaluated for the degradation of chloroacetic acids and herbicides in water. These processes highlight the role of oxidative stress mechanisms and catalytic activities in efficiently removing pollutants, offering insights into the design of effective water treatment solutions (Jaafarzadeh et al., 2017).

Mechanism of Action

Target of Action

Chloroacetic acid-d3, also known as Trideuteriochloroacetic acid , is a deuterated derivative of chloroacetic acidIt’s known that chlorinated acetic acids, such as dichloroacetic acid, inhibit the enzyme pyruvate dehydrogenase kinase . This suggests that this compound might interact with similar targets.

Mode of Action

Based on the known interactions of chlorinated acetic acids, it’s plausible that this compound interacts with its targets mainly via van der waals forces and hydrogen bonds . These interactions could lead to changes in the structure and function of the target proteins, potentially affecting their activity.

Pharmacokinetics

The physical and chemical properties of the compound, such as its molecular weight of 9752 and its solubility, could influence its bioavailability and pharmacokinetic profile.

Result of Action

Based on the known effects of chlorinated acetic acids, it’s plausible that this compound could affect cellular redox balance and energy metabolism, given its potential interaction with pyruvate dehydrogenase .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the pH and temperature of the environment, the presence of other molecules, and the specific cellular context. For instance, the compound’s melting point is 60-63 °C (lit.) and its boiling point is 189 °C (lit.) , which could influence its stability and action under different environmental conditions.

Safety and Hazards

Chloroacetic acid-d3 is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage. It is fatal if inhaled and may cause respiratory irritation. It is very toxic to aquatic life .

Future Directions

The synthetic methods and mechanisms of Chloroacetic acid are being studied. The opportunities and challenges facing the Chloroacetic acid industry in China are being analyzed. Some suggestions on the future development direction of the Chloroacetic acid industry in China are being put forward .

Properties

IUPAC Name

deuterio 2-chloro-2,2-dideuterioacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3ClO2/c3-1-2(4)5/h1H2,(H,4,5)/i1D2/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCAUTSVDIKZOP-RIAYTAFFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30729151
Record name Chloro(~2~H_3_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1796-85-6
Record name Chloro(~2~H_3_)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30729151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1796-85-6
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